molecular formula C23H25N3O4 B2710873 Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-12-4

Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2710873
CAS No.: 899972-12-4
M. Wt: 407.47
InChI Key: BNJNDMXLSGUPOI-UHFFFAOYSA-N
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Description

This compound belongs to the spiro heterocyclic family, characterized by a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core linked to a piperidine ring via a spiro carbon. Such spiro compounds are often synthesized via microwave-assisted methods to improve yield and efficiency .

Properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-29-22(28)25-12-10-23(11-13-25)26-20(18-8-3-4-9-21(18)30-23)15-19(24-26)16-6-5-7-17(27)14-16/h3-9,14,20,27H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJNDMXLSGUPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H24N2OC_{22}H_{24}N_{2}O, with a molecular weight of 364.448 g/mol. It features a unique spiro structure that combines elements of pyrazole and oxazine, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Research has shown that pyrazole derivatives can inhibit the growth of various bacterial strains, demonstrating their potential as antibacterial agents .
  • Antifungal Properties : Some studies have reported antifungal activity against common pathogens, suggesting that this compound may also possess similar properties .

Anti-inflammatory Activity

Compounds with similar structures have been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also exert anti-inflammatory effects.

Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of various pyrazole derivatives reported that certain modifications led to enhanced biological activity. The synthesized compounds were tested for their antibacterial and antifungal activities against multiple strains. Results indicated that specific structural features significantly influenced their efficacy .

Study 2: Mechanistic Insights

Another research effort investigated the mechanism of action for similar compounds. It was found that they could modulate signaling pathways involved in inflammation and microbial resistance. This suggests a multifaceted approach to their therapeutic potential .

Summary of Biological Activities

Activity TypeDescription
AntibacterialInhibits growth of various bacterial strains; potential as antibacterial agents.
AntifungalDemonstrated activity against common fungal pathogens.
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight logP H-Bond Donors H-Bond Acceptors Polar Surface Area (Ų)
Target Compound (Ethyl 2-(3-hydroxyphenyl)-[...]-carboxylate) C₂₃H₂₅N₃O₄* ~407.47* ~4.69* 1 6 ~60.18*
Ethyl 2'-(2-hydroxyphenyl)-[...]-carboxylate C₂₃H₂₅N₃O₄ 407.47 4.69 1 6 60.18
2-(4-Substitutedphenyl)-1,10b-dihydrospiro[...]-2'-one derivatives C₂₇H₂₁N₃O₃ ~435.48 N/A 1 5 ~55.0
Benzyl 5-Methoxy-1,2-Dihydrospiro[Indole-3,4'-Piperidine]-10-Carboxylate C₂₂H₂₄N₂O₃ 364.44 3.12 1 4 55.8
Ethyl 4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Piperidine-1-Carboxylate C₁₉H₂₉N₃O₃ 347.46 2.45 0 5 45.6

*Inferred based on structural similarity to ; exact data unavailable.

Key Observations :

Substituent Effects: The target compound’s 3-hydroxyphenyl group (vs. 2-hydroxyphenyl in ) may enhance hydrogen bonding and solubility compared to analogs with methoxy or non-polar substituents (e.g., ).

Lipophilicity : The high logP (~4.69) suggests superior membrane permeability but lower aqueous solubility, a trait shared with but distinct from less lipophilic analogs like (logP 2.45).

Key Observations :

  • Microwave synthesis (e.g., ) significantly improves yields (>80%) and reduces reaction times compared to conventional methods (60–70% yields in 12+ hours for ).
  • Acid catalysts (e.g., PTSA , TFA ) are critical for cyclization in spiro systems.
Table 3: Bioactivity Comparisons
Compound Class Activity (MIC) Mechanism/Application
2-(4-Substitutedphenyl)-1,10b-Dihydrospiro[...]-2'-one derivatives Antibacterial: 50 μg/mL Disrupts microbial cell walls
Pyrazolo[1,5-a]Pyrimidines Anticancer: IC₅₀ ~10 μM Kinase inhibition
Ethyl 4-[4-(2-Methoxyphenyl)Piperazin-1-yl]Piperidine-1-Carboxylate CNS modulation (inferred) Serotonin receptor interaction

Key Observations :

  • The target compound’s structural analogs (e.g., ) exhibit potent antimicrobial activity (MIC 50 μg/mL), likely due to the spiro system’s ability to intercalate into microbial membranes.
  • Piperazine/piperidine derivatives (e.g., ) are often explored for CNS applications, whereas pyrazolo-pyrimidines (e.g., ) target kinases.

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